molecular formula C14H21N B13206283 4-(3,5-Dimethylcyclohexyl)aniline

4-(3,5-Dimethylcyclohexyl)aniline

Cat. No.: B13206283
M. Wt: 203.32 g/mol
InChI Key: AEGHCXBLOAHWIS-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylcyclohexyl)aniline is an organic compound that belongs to the class of aromatic amines It features a cyclohexyl ring substituted with two methyl groups at positions 3 and 5, attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylcyclohexyl)aniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by catalytic amination. The use of palladium-catalyzed methods can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethylcyclohexyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(3,5-Dimethylcyclohexyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the aromatic amine group, which can undergo oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

    Aniline: The simplest aromatic amine, used as a precursor for many industrial chemicals.

    N,N-Dimethylaniline: A derivative of aniline with two methyl groups attached to the nitrogen atom.

    Cyclohexylamine: A cyclohexane derivative with an amino group.

Comparison: 4-(3,5-Dimethylcyclohexyl)aniline is unique due to the presence of both a cyclohexyl ring and an aniline moiety, which imparts distinct chemical and physical properties. Compared to aniline, it has enhanced steric hindrance and different reactivity patterns. N,N-Dimethylaniline and cyclohexylamine, while similar, lack the specific substitution pattern that defines this compound .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-(3,5-dimethylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-10-7-11(2)9-13(8-10)12-3-5-14(15)6-4-12/h3-6,10-11,13H,7-9,15H2,1-2H3

InChI Key

AEGHCXBLOAHWIS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)C2=CC=C(C=C2)N)C

Origin of Product

United States

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